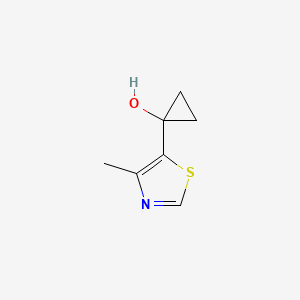
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . This compound features a cyclopropanol ring attached to a thiazole ring, which is substituted with a methyl group at the 4-position. The presence of both the cyclopropanol and thiazole moieties makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable thiazole derivative. One common method is the reaction of 4-methylthiazole with a cyclopropanation reagent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiazole, followed by the addition of a cyclopropanation reagent like ethyl diazoacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopropanone or cyclopropanecarboxaldehyde.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylthiazol-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropanol moiety may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylthiazol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of cyclopropanol.
1-(4-Methylthiazol-5-yl)propan-1-ol: Similar structure but with a propanol moiety instead of cyclopropanol.
1-(4-Methylthiazol-5-yl)butan-1-ol: Similar structure but with a butanol moiety instead of cyclopropanol.
Uniqueness
1-(4-Methylthiazol-5-yl)cyclopropan-1-ol is unique due to the presence of the cyclopropanol ring, which imparts distinct chemical and biological properties compared to its analogs. The rigidity and strain of the cyclopropanol ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H9NOS/c1-5-6(10-4-8-5)7(9)2-3-7/h4,9H,2-3H2,1H3 |
InChI Key |
ATFKCVAXKCYPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















